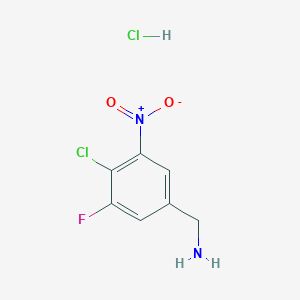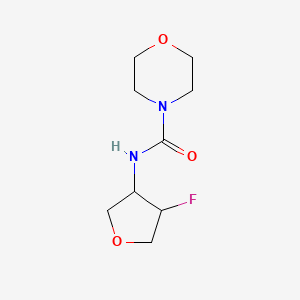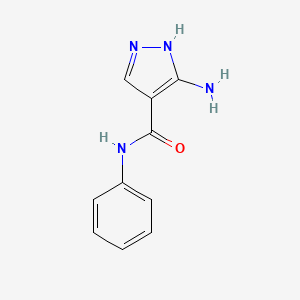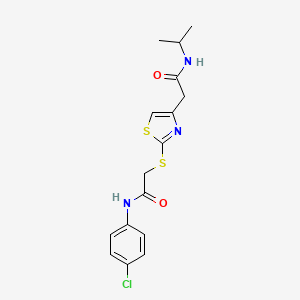
(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar substitution patterns on the aromatic ring. For instance, the first paper describes the synthesis of a compound with chloro, fluoro, and nitro substituents on a quinazoline ring, which shares some structural similarities with the target compound . The second paper discusses a different compound that includes a methanamine group, which is also a feature of the target compound . These related compounds can provide insight into the potential reactivity and properties of "this compound".
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from commercially available substrates. In the first paper, the compound is synthesized through substitution reactions and a reduction step, with the structure confirmed by 1H NMR spectroscopy . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied, such as nucleophilic aromatic substitution to introduce the methanamine group.
Molecular Structure Analysis
The molecular structure of compounds related to the target compound has been characterized using spectroscopic techniques such as 1H NMR and FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The presence of substituents like chloro, fluoro, and nitro groups can be inferred from characteristic peaks in the spectroscopic data.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound". However, the presence of electron-withdrawing groups such as chloro, fluoro, and nitro on the aromatic ring can influence the compound's reactivity, making it more susceptible to nucleophilic attack . The methanamine group could also participate in reactions typical of primary amines, such as forming amides or Schiff bases.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not explicitly discussed in the provided papers, the properties of structurally similar compounds can offer some predictions. The presence of strong electron-withdrawing groups is likely to affect the compound's acidity, basicity, and overall stability . The compound's solubility, melting point, and other physical properties would be influenced by the nature of the substituents and the ionic nature of the hydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Applications in Environmental Remediation and Pesticide Degradation
- Photoassisted Fenton Reaction for Pesticide Degradation : A study demonstrates the use of a photoassisted Fenton reaction (Fe3+/H2O2/u.v.) for the rapid decomposition of pesticides like metolachlor and methyl parathion in water. This process leads to complete mineralization, indicating its potential for remediating pesticide-contaminated water sources (Pignatello & Sun, 1995).
Synthesis and Biological Activity of Derivatives
- Pyrimidine Linked with Morpholinophenyl Derivatives : The synthesis and larvicidal activity of a new series of pyrimidine derivatives linked with morpholinophenyl are reported. These compounds show significant activity against third instar larvae, demonstrating their potential use in developing new larvicides (Gorle et al., 2016).
Novel Drug Development and Imaging Agents
- Serotonin Transporter Imaging Agent : A fluorinated phenylthiophenyl derivative, ACF, was developed for imaging serotonin transporters (SERT) in the brain using positron emission tomography (PET). This compound showed excellent binding affinity and selectivity for SERT, indicating its potential as a PET tracer for evaluating SERT in the brain (Oya et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3-fluoro-5-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2.ClH/c8-7-5(9)1-4(3-10)2-6(7)11(12)13;/h1-2H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJFSSYJCRJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)

![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)
![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)


![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)



![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
